- Imidazolidine derivatives as inhibitors of indoleamine 2,3-dioxygenase and their preparation, World Intellectual Property Organization, , ,
Cas no 955887-09-9 (Tert-butyl 4-bromo-2,6-difluorobenzoate)
955887-09-9 structure
Product Name:Tert-butyl 4-bromo-2,6-difluorobenzoate
Numero CAS:955887-09-9
MF:C11H11BrF2O2
MW:293.104649782181
MDL:MFCD08703422
CID:802662
PubChem ID:53432588
Update Time:2025-09-24
Tert-butyl 4-bromo-2,6-difluorobenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-bromo-2,6-difluoro-, 1,1-dimethylethyl ester
- tert-butyl 4-bromo-2,6-difluorobenzoate
- KKTKGKORENKLNV-UHFFFAOYSA-N
- AK323512
- tert-butyl 4-bromo-2,6-difluoro-benzoate
- AX8152915
- 2,6-Difluoro-4-bromobenzoic acid tert-butyl ester
- 4-bromo-2,6-difluoro-benzoic acid tert-butyl ester
- 1,1-Dimethylethyl 4-bromo-2,6-difluorobenzoate (ACI)
- AKOS017559296
- AS-63978
- 955887-09-9
- TERT-BUTYL4-BROMO-2,6-DIFLUOROBENZOATE
- MFCD08703422
- DB-222143
- C11H11BrF2O2
- DTXSID70700585
- SCHEMBL643173
- CS-0147094
- Tert-butyl 4-bromo-2,6-difluorobenzoate
-
- MDL: MFCD08703422
- Inchi: 1S/C11H11BrF2O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3
- Chiave InChI: KKTKGKORENKLNV-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(F)=CC(Br)=CC=1F)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 291.991
- Massa monoisotopica: 291.991
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 253
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.7
- Superficie polare topologica: 26.3
Tert-butyl 4-bromo-2,6-difluorobenzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094844-5g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 5g |
$473.69 | 2023-08-31 | |
| Alichem | A019094844-10g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 10g |
$779.88 | 2023-08-31 | |
| Alichem | A019094844-25g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 25g |
$1575.84 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-5g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 5g |
¥463.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-1g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 1g |
¥122.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-250mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 250mg |
¥41.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-100mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 100mg |
¥28.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-1g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 1g |
¥531.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-100mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 100mg |
¥105.30 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-250mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 250mg |
¥176.40 | 2022-09-02 |
Tert-butyl 4-bromo-2,6-difluorobenzoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane , Cyclohexane ; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Riferimento
- Preparation of quinoline derivatives as α4β7 integrin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 40 °C
Riferimento
- Preparation of tertiary amines and (thio)amides as liver X receptor modulators for treatment of fatty liver disease and other disorders, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 40 °C
Riferimento
- Sulfonamide-, sulfinamide- or sulfonimidamide and derivatives as liver X receptor (LXR) modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 2 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 2 h, -78 °C → rt
Riferimento
- Di-tert-butyl dicarbonate: a versatile carboxylating reagent, Tetrahedron, 2009, 65(1), 134-138
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane , Cyclohexane ; 16 h, rt; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled
Riferimento
- Preparation of 3-hydroxyimidazolidin-4-one compounds as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; 16 h, 40 °C
Riferimento
- Preparation of N-(4-sulfonamidobenzoyl)-L-phenylalanine and N-(4-sulfonamidobenzoyl)-3-(pyridin-2-yl)-L-alanine derivatives as α4-integrin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: Dichloromethane ; 12 h, rt
Riferimento
- N-Benzoyl-2-aminopropanoic acid derivatives as α4β7 integrin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory disease, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol , Tetrahydrofuran ; 18 h, rt
1.2 Reagents: Imidazole ; 1 h, rt
1.2 Reagents: Imidazole ; 1 h, rt
Riferimento
- Novel compounds and pharmaceutical compositions thereof for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Riferimento
- Preparation of substituted benzodioxanes and related compounds for inhibition of α4β7 integrin, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Riferimento
- Preparation of imidazopyridine derivatives as α4β7 integrin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 2 h, -78 °C → rt
1.2 2 h, -78 °C → rt
Riferimento
- Substituted hetero-bicyclic compounds, compositions and medicinal applications thereof, European Patent Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of substituted heterobicyclic derivatives for use as Bruton's tyrosine kinase inhibitors, India, , ,
Tert-butyl 4-bromo-2,6-difluorobenzoate Raw materials
- Di-tert-butyl dicarbonate
- 4-Bromo-2,6-difluorobenzoic acid
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- Acetic acid, trichloro-, 1,1-dimethylethyl ester
- 1-Bromo-3,5-difluorobenzene
Tert-butyl 4-bromo-2,6-difluorobenzoate Preparation Products
Tert-butyl 4-bromo-2,6-difluorobenzoate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:955887-09-9)Tert-butyl 4-bromo-2,6-difluorobenzoate
Numero d'ordine:A1068907
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:41
Prezzo ($):269.0/1076.0
Email:sales@amadischem.com
Tert-butyl 4-bromo-2,6-difluorobenzoate Letteratura correlata
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
955887-09-9 (Tert-butyl 4-bromo-2,6-difluorobenzoate) Prodotti correlati
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955887-09-9)Tert-butyl 4-bromo-2,6-difluorobenzoate
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):269.0/1076.0